N-(6-Nitroquinolin-8-yl)acetamide
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Overview
Description
N-(6-Nitroquinolin-8-yl)acetamide is a chemical compound with the molecular formula C11H9N3O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a nitro group at the 6th position and an acetamide group at the 8th position of the quinoline ring makes this compound unique. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitroquinolin-8-yl)acetamide typically involves the nitration of quinoline followed by acylation. One common method includes the following steps:
Nitration of Quinoline: Quinoline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6th position.
Acylation: The nitrated quinoline is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(6-Nitroquinolin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst
Major Products Formed
Reduction: 6-Aminoquinolin-8-yl acetamide.
Substitution: Various N-substituted quinoline derivatives.
Condensation: Complex heterocyclic compounds
Scientific Research Applications
N-(6-Nitroquinolin-8-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(6-Nitroquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-5-nitrophenyl)acetamide
- N-(2-Hydroxy-5-nitrosophenyl)acetamide
- N-(2-Hydroxy-3-nitrophenyl)acetamide .
Uniqueness
N-(6-Nitroquinolin-8-yl)acetamide is unique due to the specific positioning of the nitro and acetamide groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
138451-23-7 |
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Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-(6-nitroquinolin-8-yl)acetamide |
InChI |
InChI=1S/C11H9N3O3/c1-7(15)13-10-6-9(14(16)17)5-8-3-2-4-12-11(8)10/h2-6H,1H3,(H,13,15) |
InChI Key |
QIYUWKCPSMMRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2 |
Origin of Product |
United States |
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